molecular formula C23H17Cl2N3O3 B4730419 6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4730419
M. Wt: 454.3 g/mol
InChI Key: FLJSKGOUTYXHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ1 belongs to the quinolinecarboxamide family of compounds and has shown promising results in various studies.

Mechanism of Action

6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide exerts its biological activity through the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents the proliferation of cancer cells and reduces inflammation. This compound has also been shown to have antibacterial and antiviral activity, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit angiogenesis, or the growth of new blood vessels. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is readily available for research purposes. This compound has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, there are also limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, which means that care must be taken when handling the compound. Additionally, the exact mechanism of action is not fully understood, which means that further research is needed to fully elucidate its biological effects.

Future Directions

There are several future directions for research on 6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.

Scientific Research Applications

6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have antitumor activity and has been investigated as a potential treatment for various types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-30-21-12-22(31-2)20(11-17(21)25)28-23(29)16-10-19(13-5-7-26-8-6-13)27-18-4-3-14(24)9-15(16)18/h3-12H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSKGOUTYXHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.